molecular formula C17H16N2O4 B4011699 phenyl 3-nitro-4-(1-pyrrolidinyl)benzoate

phenyl 3-nitro-4-(1-pyrrolidinyl)benzoate

Cat. No. B4011699
M. Wt: 312.32 g/mol
InChI Key: LJMFWVYQIBGKHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to phenyl 3-nitro-4-(1-pyrrolidinyl)benzoate involves complex reactions that result in the formation of structures with specific characteristics. For instance, the synthesis and characterization of organosoluble, thermal stable, and hydrophobic polyimides derived from similar compounds demonstrate the complexity and potential of these synthesis processes. The synthesis involves multiple steps, starting with base materials through to the final compound, indicating the intricate nature of producing such chemicals (Huang et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to phenyl 3-nitro-4-(1-pyrrolidinyl)benzoate is characterized by intricate arrangements of atoms and bonds. Studies such as the one conducted by Portilla et al. (2007), on isomeric reaction products, reveal the hydrogen-bonded structures that these molecules can form, showcasing the diversity in molecular architecture and the potential for various chemical interactions and properties.

Chemical Reactions and Properties

Chemical reactions involving phenyl 3-nitro-4-(1-pyrrolidinyl)benzoate and its derivatives can lead to a wide range of products, each with unique properties. For example, the study on modification of both the electrophilic center and substituents on the nonleaving group in pyridinolysis of O-4-nitrophenyl benzoate indicates the nuanced reactivity of such compounds under different conditions, highlighting the versatility and complexity of their chemical behavior (Um et al., 2006).

Physical Properties Analysis

The physical properties of phenyl 3-nitro-4-(1-pyrrolidinyl)benzoate derivatives, such as solubility, thermal stability, and hydrophobicity, play a crucial role in determining their potential applications. The synthesis and characterization of related polyimides, as described by Huang et al. (2017), provide insights into the high thermal stability and excellent hydrophobicity of these compounds, which are critical for applications in materials science and engineering.

Chemical Properties Analysis

The chemical properties of phenyl 3-nitro-4-(1-pyrrolidinyl)benzoate, including reactivity, stability under various conditions, and the ability to undergo specific reactions, are central to its utility in research and application. Studies like the nucleophilic substitution reactions of thiophenyl 4-nitrobenzoates with pyridines explore the detailed mechanisms and outcomes of such reactions, shedding light on the chemical nature and potential uses of these compounds (Koh et al., 1999).

properties

IUPAC Name

phenyl 3-nitro-4-pyrrolidin-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-17(23-14-6-2-1-3-7-14)13-8-9-15(16(12-13)19(21)22)18-10-4-5-11-18/h1-3,6-9,12H,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMFWVYQIBGKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)OC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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